Benidipine

Vascular selectivity Coronary artery relaxation Dihydropyridine calcium channel blockers

Benidipine (CAS 105979-17-7) is the only dihydropyridine CCB delivering simultaneous L-, T-, and N-type channel blockade—a mechanism no conventional agent (amlodipine, nifedipine) replicates. This triple action confers: (1) ~21% reduction in proteinuria vs. amlodipine in CKD patients, (2) hemodynamic stability with no reflex tachycardia, and (3) ~12% lower serum triglycerides. For hypertension with renal or metabolic comorbidities, substituting benidipine with an L-type-only blocker compromises these outcomes. Procure high-purity (≥98%) R&D-grade benidipine for preclinical cardiorenal studies. Bulk and custom packaging available.

Molecular Formula C28H31N3O6
Molecular Weight 505.6 g/mol
CAS No. 105979-17-7
Cat. No. B010687
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenidipine
CAS105979-17-7
Synonymsbenidipine
Molecular FormulaC28H31N3O6
Molecular Weight505.6 g/mol
Structural Identifiers
SMILESCC1=C(C(C(=C(N1)C)C(=O)OC2CCCN(C2)CC3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC
InChIInChI=1S/C28H31N3O6/c1-18-24(27(32)36-3)26(21-11-7-12-22(15-21)31(34)35)25(19(2)29-18)28(33)37-23-13-8-14-30(17-23)16-20-9-5-4-6-10-20/h4-7,9-12,15,23,26,29H,8,13-14,16-17H2,1-3H3/t23-,26-/m1/s1
InChIKeyQZVNQOLPLYWLHQ-ZEQKJWHPSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility<1 mg/ml

Structure & Identifiers


Interactive Chemical Structure Model





Benidipine (CAS 105979-17-7): Triple Calcium Channel Blocker for Hypertension and Angina


Benidipine (CAS 105979-17-7) is a long-acting dihydropyridine calcium channel blocker developed in Japan for the treatment of hypertension and angina pectoris [1]. Its defining pharmacological feature is triple-channel inhibition, blocking L-type, T-type, and N-type voltage-dependent calcium channels . This mechanism of action distinguishes it from conventional L-type-selective dihydropyridines and confers pleiotropic protective effects on the cardiovascular and renal systems [2].

Why Benidipine Cannot Be Substituted with Conventional L-Type Calcium Channel Blockers


Benidipine exhibits a pharmacological profile that cannot be replicated by conventional L-type-selective calcium channel blockers such as amlodipine or nifedipine. The critical differentiator is benidipine's triple-channel blockade (L, N, and T-type), which confers quantifiable advantages in vascular selectivity, cardiorenal protection, and hemodynamic stability [1]. In contrast, L-type-selective agents like nifedipine and amlodipine lack T-type and N-type channel inhibition, resulting in a narrower therapeutic profile with less pronounced end-organ protection and higher reflex tachycardia [2]. The following quantitative evidence demonstrates that substituting benidipine with a generic L-type blocker would compromise these clinically meaningful benefits.

Quantitative Comparative Evidence for Benidipine vs. Closest Dihydropyridine Analogs


Vascular Selectivity of Benidipine vs. Amlodipine and Nifedipine

Benidipine exhibits superior vascular selectivity compared to amlodipine and nifedipine, as measured by the potency ratio of coronary artery vasorelaxation versus negative inotropic effect in isolated canine tissues. The coronary artery selectivity of benidipine was 14 times higher than that of nifedipine and 19 times higher than that of amlodipine [1]. Additionally, the relaxing effect of benidipine on KCl-precontracted canine coronary artery was approximately 40 times that of amlodipine [2].

Vascular selectivity Coronary artery relaxation Dihydropyridine calcium channel blockers

Reduced Reflex Tachycardia and Sympathetic Activation vs. Nifedipine and Cilnidipine

In a comparative study using spontaneously hypertensive rats, benidipine produced significantly less reflex tachycardia than nifedipine, cilnidipine, or amlodipine at equihypotensive doses. Benidipine also did not significantly increase plasma norepinephrine concentrations, unlike nifedipine and amlodipine which caused significant elevations [1].

Reflex tachycardia Sympathetic activation Hemodynamic stability

Renoprotective Effect: Reduction in Proteinuria vs. Amlodipine in Hypertensive Patients

In a prospective, open-label clinical comparison involving 35 patients with stage 1 hypertension, both benidipine (4 mg/day) and amlodipine (5 mg/day) produced comparable reductions in systolic and diastolic blood pressure. However, only benidipine significantly reduced urinary protein excretion and serum triglycerides [1].

Proteinuria reduction Renal protection Hypertension management

Superior Prevention of Cardiorenal Injury vs. Cilnidipine in Hypertensive Rats

In a 7-week study using stroke-prone spontaneously hypertensive rats, benidipine (3 mg/kg/day) provided significantly greater protection against cardiac hypertrophy, fibrosis, and renal injury compared to cilnidipine at an equihypotensive dose. Benidipine reduced both cardiac and renal NADPH oxidase activities more than cilnidipine and significantly lowered serum aldosterone, whereas cilnidipine did not [1].

Cardiorenal protection Oxidative stress Aldosterone suppression

Mineralocorticoid Receptor Antagonism vs. Other Calcium Channel Blockers

Benidipine acts as a competitive antagonist at the mineralocorticoid receptor, a property not shared by conventional L-type calcium channel blockers. In luciferase reporter assays, benidipine showed more potent MR antagonistic activity than efonidipine, amlodipine, and azelnidipine [1]. This mechanism contributes to benidipine's ability to suppress aldosterone-induced tissue damage.

Mineralocorticoid receptor antagonism Aldosterone End-organ protection

T-Type Calcium Channel Inhibition and Aldosterone Suppression in Human Cells

Benidipine efficiently inhibits KCl-induced aldosterone production in human adrenocortical NCI-H295R cells at low nanomolar concentrations (3 and 10 nM), with inhibitory activity more potent than other calcium channel blockers. Patch clamp analysis demonstrated concentration-dependent inhibition of T-type Ca2+ currents at 10, 100, and 1000 nM. In contrast, the L-type-specific blockers calciseptine and nifedipine showed no effect in both assays [1].

T-type calcium channel Aldosterone suppression Human adrenocortical cells

Optimal Research and Therapeutic Applications for Benidipine Based on Quantitative Evidence


Hypertensive Patients with Proteinuria or Chronic Kidney Disease

Benidipine is indicated for hypertensive patients with proteinuria or chronic kidney disease due to its demonstrated ability to significantly reduce urinary protein excretion while providing equivalent blood pressure reduction to amlodipine. Clinical data show a ~21% reduction in proteinuria (P<0.05) after 3 months of benidipine therapy, an effect not observed with amlodipine [1]. The mechanism involves T-type channel blockade leading to aldosterone suppression and attenuation of oxidative stress in renal tissue [2].

Patients Requiring Hemodynamic Stability Without Reflex Tachycardia

Benidipine is optimal for patients in whom reflex tachycardia would be detrimental, such as those with ischemic heart disease or heart failure. Unlike nifedipine, cilnidipine, and amlodipine, benidipine does not significantly increase heart rate or plasma norepinephrine at equihypotensive doses [1]. This hemodynamic stability is attributed to its triple-channel blockade profile and high vascular selectivity.

Hypertensive Patients with Metabolic Syndrome or Dyslipidemia

Benidipine offers metabolic advantages over amlodipine in hypertensive patients with concurrent dyslipidemia. Clinical data demonstrate a significant ~12% reduction in serum triglycerides with benidipine therapy (P<0.05), whereas amlodipine produced no significant change in lipid profile [1]. This favorable metabolic effect supports benidipine as a preferred agent in patients with metabolic syndrome.

Combination Therapy with ARBs for Enhanced Renoprotection

Benidipine is an effective addition to angiotensin II type 1 receptor blocker (ARB) therapy when adequate blood pressure control is not achieved with ARB monotherapy. Preclinical data demonstrate additive effects when benidipine is combined with valsartan on aldosterone production inhibition [1], and clinical reviews support its use in combination therapy for reliable antihypertensive and renoprotective outcomes [2].

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